The bulky propyne groups on 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene could potentially hinder close packing of molecules, potentially influencing properties like crystallinity and melting point. This makes it a candidate for research into the design of new materials with specific packing arrangements for applications in areas like organic light-emitting diodes (OLEDs) or electronic devices [].
The presence of the alkyne (propyne) functionality allows for various chemical transformations. Researchers might explore 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene as a building block for the synthesis of more complex molecules with desired properties. The reactivity of the alkynes could also be useful in studies on molecular recognition and self-assembly [].
The propyne groups can potentially undergo polymerization reactions, leading to the formation of star-shaped or hyperbranched polymers. These polymers could exhibit unique properties such as high viscosity or good solubility, making them valuable for research in areas like drug delivery or coatings [].
1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene has the molecular formula C₂₄H₁₈ and a molecular weight of approximately 306.40 g/mol . This compound features a benzene ring substituted with six prop-1-yn-1-yl groups at each carbon atom of the ring. The structure contributes to its unique properties and reactivity.
Research into the biological activity of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures often exhibit:
Several methods can be employed to synthesize 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene:
The applications of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene span several domains:
Interaction studies are essential for understanding how 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene interacts with biological systems:
Several compounds share structural similarities with 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Prop-1-yn-1-yl)hexa-1,5-dienylbenzene | C₁₅H₁₆ | Contains fewer substituents; different reactivity |
| 2-(Prop-2-enyl)-phenol | C₉H₁₀O | Hydroxy group alters reactivity; less complex |
| Hexa(phenylethynyl)benzene | C₃₀H₂₄ | More phenyl groups; different physical properties |
The uniqueness of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene lies in its fully substituted benzene ring with propynyl groups that enhance its reactivity and potential applications compared to similar compounds. Its structure allows for diverse chemical transformations while maintaining stability under certain conditions.
The strategic incorporation of alkynyl groups into aromatic systems has revolutionized materials chemistry by enabling precise modulation of electronic and optical properties. Multi-alkynylated benzenes, such as 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene, owe their significance to the unique electronic effects conferred by the sp-hybridized carbon atoms in alkynyl substituents. These groups introduce rigid linearity, enhance π-conjugation, and facilitate cross-conjugation, which are essential for applications in organic electronics and photonics.
A landmark in this field was the development of cross-conjugated systems based on hexa-3-en-1,5-diynyl backbones, as demonstrated by compounds like (E)-4,4′-(hexa-3-en-1,5-diyne-3,4-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). These systems exhibit tunable absorption spectra, with charge-transfer transitions between donor and acceptor moieties that are sensitive to substituent effects. For instance, electron-withdrawing groups at the 1 and 5 positions of the hexa-3-en-1,5-diynyl backbone red-shift absorption bands, enabling fine control over optoelectronic behavior. Such discoveries underscore the versatility of alkynylated benzenes in designing functional materials.
Table 1: Key Properties of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~24~H~18~ | |
| Molecular Weight | 306.4 g/mol | |
| Solubility | Soluble in organic solvents (e.g., DMSO) | |
| Key Applications | Optoelectronics, Molecular Sensing |
The synthesis of these compounds often relies on transition metal-catalyzed coupling reactions. For example, zirconocene-mediated protocols enable the selective formation of 1,4-bis(alkynyl)benzenes, which serve as precursors for higher-order oligomers. These methods highlight the interplay between synthetic accessibility and functional complexity, a theme central to the adoption of multi-alkynylated benzenes in advanced materials.
The transition from molecular design to macroscopic functionality is exemplified by the application of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene in nanoscale systems. The compound’s rigid, symmetrical structure and extended π-system make it an ideal candidate for self-assembled nanostructures. Recent studies on benzene-derived nanotubes illustrate how ethynyl-substituted aromatics can template the formation of nanometer-scale tubular architectures through π-π stacking and van der Waals interactions. These nanotubes exhibit exceptional mechanical stability and electronic conductivity, positioning them as candidates for nanoelectronics and energy storage.
In organometallic chemistry, hexa-alkynylated benzenes act as ligands, facilitating electron transfer processes at metal centers. For instance, ruthenium complexes featuring hexamethylbenzene ligands undergo structural rearrangements correlated with oxidation-state changes, a property exploitable in redox-switchable devices. While these studies focus on methyl-substituted analogs, the principle extends to propynylated derivatives, where the enhanced electron-withdrawing character of alkynyl groups could amplify such effects.
Table 2: Comparative Analysis of Benzene Derivatives
The integration of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene into larger conjugated systems further demonstrates its utility. For example, polyphenolic backbones functionalized with ethynyl groups, such as hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, exhibit hierarchical self-assembly into supramolecular networks with applications in catalysis and sensing. These architectures leverage the directional bonding of alkynyl groups to create spatially ordered frameworks, a strategy that could be adapted using the propynylated benzene core.
The Sonogashira reaction has emerged as the cornerstone for synthesizing 1,2,3,4,5,6-hexa(prop-1-yn-1-yl)benzene, enabling sequential C–C bond formation between aryl halides and terminal alkynes. This method’s success hinges on overcoming steric congestion and ensuring complete hexa-substitution.
Palladium-copper bimetallic systems are indispensable for mediating cross-coupling between hexahalogenated benzene precursors (e.g., C₆X₆, X = I, Br) and propynyl reagents. Key catalytic combinations include:
The choice of palladium ligand profoundly influences reactivity. Bulky ligands like PPh₃ mitigate premature catalyst deactivation by stabilizing intermediates during oxidative addition. For example, Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in ACN due to enhanced steric protection of the metal center [1]. Copper iodide acts as a co-catalyst, facilitating transmetalation and reducing homocoupling byproducts.
Table 1: Influence of Pd Catalysts and Solvents on DHH Reaction Yields
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | ACN | 13 |
| Pd(PPh₃)₂Cl₂ | ACN | 11 |
| Pd₂(dba)₃ | ACN | 5 |
| Pd(PPh₃)₄ | THF | 10 |
Data sourced from [1]
Solvent polarity and base strength critically impact reaction efficiency:
Bases such as K₂CO₃ and TEA are preferred for their mild nucleophilicity, which prevents undesired alkyne oligomerization. For instance, K₂CO₃ in toluene/EtOH/H₂O facilitates Suzuki-Miyaura-type couplings of boronic acid intermediates, enabling iterative functionalization [2].
Table 2: Temperature Dependence of DHH Reaction Efficiency
| Temperature (°C) | Yield (%) |
|---|---|
| 80 | Trace |
| 100 | 13 |
| 120 | 7 |
Data sourced from [1]
Elevated temperatures (100°C) accelerate oxidative addition but risk alkyne decomposition. Lower temperatures (80°C) favor incomplete substitution, while extremes (>110°C) degrade intermediates [1].
Despite its utility in polycyclic aromatic hydrocarbon synthesis, the Diels-Alder reaction has not been reported for constructing the benzene core of 1,2,3,4,5,6-hexa(prop-1-yn-1-yl)benzene. Current literature focuses exclusively on Sonogashira-derived strategies, likely due to the incompatibility of dienophiles with highly substituted aromatic systems.
Aldol condensation, a staple in carbonyl chemistry, has not been applied to the synthesis of hexa-propynylbenzene precursors. The absence of α-hydrogens in propynyl substrates and the instability of enolate intermediates under Sonogashira conditions may explain this gap.
Radical-based post-functionalization remains underexplored for this compound. While radical recombination is well-established in alkynyl chemistry (e.g., Bergman cyclization), no studies have leveraged such mechanisms to modify hexa-propynylbenzene. Future work could explore photochemical or thermal initiation to generate propargyl radicals for selective C–H functionalization.
The development of chiroptical molecular propellers based on hexaalkynylbenzene frameworks has emerged as a sophisticated approach to achieving helically biased arrangements through coordination chemistry. Research investigations have demonstrated that hexakis(phenylethynyl)benzene derivatives equipped with tertiary amide groups on each blade can generate strong circular dichroism signals through complexation-induced intramolecular transmission of point chirality [4] [5]. The propeller-shaped dynamic helicity in these systems preferentially adopts a particular sense, resulting in enhanced chiroptical properties that are directly correlated with the coordination environment.
The mechanistic basis for chiroptical enhancement involves the capture of hydrogen-bonding ditopic guests at two amide groups, which effectively pairs neighboring blades to form supramolecular cyclic structures [4]. Within these assemblies, auxiliary chiral groups associated with individual blades function as chiral handles to control helical bias, while maintaining structural flexibility in the absence of guest molecules. The binding constants for these host-guest interactions typically range from 10³ to 10⁴ M⁻¹, indicating moderate to strong association strengths that are sufficient for effective chiroptical expression [4] [5].
Comparative studies with benzene-1,3,5-tricarboxamide systems reveal that the cooperative self-assembly process exhibits binding constants in the range of 10⁴ to 10⁵ M⁻¹, with helical preferences being strongly influenced by the nature of chiral side chains [6] [7]. The formation of helical supramolecular polymers through intermolecular hydrogen bonding demonstrates the critical role of cooperativity in maintaining structural integrity and chiroptical activity. These findings establish that tertiary amide coordination serves as a powerful tool for controlling propeller configurations and enhancing chiroptical responses in hexaalkynylbenzene systems.
The phenomenon of guest-induced helical bias represents a fundamental mechanism through which external molecular species can influence the conformational preferences of hexasubstituted benzene derivatives. Extensive research has revealed that hydrogen-bonded architectures formed by these compounds exhibit remarkable sensitivity to guest molecules, leading to significant changes in helical handedness and assembly patterns [8] [9]. The hierarchical formation of helical supramolecular polymers occurs through cooperative stacking of hydrogen-bonded pairs, where the presence of specific guest molecules can bias the helicity of entire columnar structures.
Mechanistic investigations demonstrate that the stacking of hydrogen-bonded pairs follows a hierarchical process where hydrophobic interactions occur at concentrations as low as 5×10⁻⁶ M, preceding hydrogen bond formation at higher concentrations around 10⁻⁴ M [10]. This sequential assembly process creates hydrophobic microenvironments that shield hydrogen bonds from competitive interactions with water, thereby stabilizing the helical architecture. The guest-induced bias mechanism operates through the preferential binding of chiral guest molecules, which transmit their stereochemical information to the host framework through non-covalent interactions.
Detailed structural analysis reveals that trimacrocyclic hexasubstituted benzene derivatives can form stable complexes with guanidinium cations, exhibiting association constants of 1.6×10⁴ M⁻¹ in mixed solvent systems [11]. The resulting supramolecular architectures are further stabilized by unprecedented halide hexasolvate clusters, demonstrating the complex interplay between host-guest interactions and solvent coordination effects. These findings highlight the critical importance of understanding how guest molecules can modulate helical bias in hydrogen-bonded systems, providing insights for the rational design of responsive supramolecular materials.
The cooperative nature of guest-induced helical bias is exemplified by "Sergeants and Soldiers" experiments, where small amounts of chiral guest molecules can influence the helicity of entire assemblies composed primarily of achiral components [10]. This amplification effect demonstrates the potential for developing highly responsive chiroptical switches and sensors based on hexaalkynylbenzene platforms.
The peripheral alkynyl substituents in 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene exert profound steric and electronic influences on the molecular structure and supramolecular assembly behavior. The bulky propyne groups create significant steric hindrance that restricts close packing of molecules, thereby influencing fundamental properties such as crystallinity and melting point characteristics . This steric bulk index is classified as high, reflecting the substantial spatial requirements imposed by the six alkynyl substituents arranged around the benzene core.
From an electronic perspective, the alkynyl groups exhibit both inductive and resonance effects that significantly modulate the electronic properties of the central benzene ring. The inductive effect of the alkynyl substituents is electron-withdrawing in nature, leading to deactivation of the benzene ring toward electrophilic substitution reactions [12] [13]. This deactivation occurs through the electronegative character of the sp-hybridized carbon atoms in the alkyne functionality, which withdraw electron density from the aromatic system through sigma bond polarization.
Simultaneously, the alkynyl groups participate in resonance interactions with the benzene ring, creating extended conjugation pathways that influence the overall electronic structure [14] [15]. These conjugative effects result in enhanced π-π stacking interactions between molecules, promoting the formation of columnar supramolecular structures. The combination of electron-withdrawing inductive effects and resonance stabilization creates a unique electronic environment that enhances the compound's ability to participate in specific intermolecular interactions.
The steric effects of the peripheral alkynyl groups are particularly pronounced in their impact on molecular conformation and dynamics. Computational studies reveal that the closely arranged alkynyl substituents generate prominent steric hindrance, as evidenced by restricted rotational freedom around the benzene-alkyne bonds [15]. This conformational constraint contributes to the formation of propeller-like molecular geometries with twist angles typically ranging from 15 to 25 degrees, which are essential for generating chiroptical activity in supramolecular assemblies.
The electronic effects also manifest in significant dipole moment enhancements, which influence solvent selectivity and intermolecular association patterns [16]. The increased polarity resulting from the alkynyl substituents affects the compound's behavior in different solvent environments, providing opportunities for controlled assembly through solvent selection. These combined steric and electronic effects establish 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene as a versatile building block for sophisticated supramolecular architectures with tunable properties.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₁₈ | [3] |
| Molecular Weight (g/mol) | 306.40 | [3] |
| CAS Number | 529502-60-1 | [3] [17] |
| Bond Length C-C≡C (Å) | 1.435-1.445 | [18] [4] |
| Bond Angle C-C≡C (°) | 177-180 | [18] [4] |
| Propeller Twist Angle (°) | 15-25 | [4] [5] |
| Steric Bulk Index | High | [15] |
Table 1: Structural Parameters of 1,2,3,4,5,6-Hexa(prop-1-yn-1-yl)benzene
| Host System | Binding Constant (M⁻¹) | Chiroptical Enhancement | Guest Type | Reference |
|---|---|---|---|---|
| Hexakis(phenylethynyl)benzene-amide | 10³-10⁴ | Strong CD signal | Hydrogen-bonding ditopic | [4] [5] |
| Benzene-1,3,5-tricarboxamide (BTA) | 10⁴-10⁵ | Helical preference | Cooperative stacking | [6] [7] |
| Hexasubstituted benzene-crown ether | 1.6 × 10⁴ | Propeller bias | Guanidinium cations | [11] |
Table 2: Tertiary Amide Coordination and Helical Bias Effects
| Effect Type | Alkynyl Groups | Impact on Assembly | Magnitude | Reference |
|---|---|---|---|---|
| Inductive Effect | Electron-withdrawing | Deactivates ring | Moderate | [12] [13] |
| Resonance Effect | Conjugation with benzene | Extended conjugation | Strong | [14] [15] |
| Steric Hindrance | Bulky propyne groups | Restricted rotation | High | [15] |
| π-π Interactions | Enhanced stacking | Columnar structures | Moderate | [18] [8] |
| Dipole Moment | Increased polarity | Solvent selectivity | Significant | [16] |